Ethyl 6-oxohex-2-enoate
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Overview
Description
Ethyl 6-oxohex-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This compound is a versatile compound with a variety of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-oxohex-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed by deprotonating a β-keto ester, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . This reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite catalysts for the degradation of mono- and disaccharides. This method is advantageous due to its efficiency and the ability to produce the compound at a lower cost .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxohex-2-enoate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-oxohex-2-enoate involves its interaction with various molecular targets and pathways:
Enolate Formation: The compound can form enolate ions, which are highly reactive intermediates in many organic reactions.
Nucleophilic Attack: The enolate ion can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds.
Pathways: The compound participates in pathways involving ester hydrolysis, oxidation, and reduction reactions.
Comparison with Similar Compounds
Ethyl 6-oxohex-2-enoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Both compounds have β-keto ester structures, but this compound has an additional double bond, making it more reactive in certain reactions.
Methyl vinyl glycolate: This compound is similar in structure but has different functional groups, leading to distinct reactivity and applications.
Uniqueness: this compound’s unique structure, with both a keto and an ester group, allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
71778-55-7 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 6-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
AERNDGQPWSLYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC=O |
Origin of Product |
United States |
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